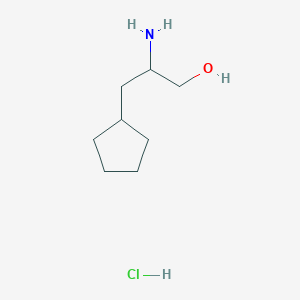

2-Amino-3-cyclopentylpropan-1-ol hydrochloride

Description

2-Amino-3-cyclopentylpropan-1-ol hydrochloride is an amino alcohol hydrochloride derivative characterized by a cyclopentyl substituent at the third carbon of the propanol backbone. Amino alcohol hydrochlorides are often utilized for their enhanced solubility and stability, which are critical in drug formulation and biochemical studies. The cyclopentyl group may confer unique steric and electronic properties, influencing its interactions with biological targets or synthetic pathways.

Properties

IUPAC Name |

2-amino-3-cyclopentylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8(6-10)5-7-3-1-2-4-7;/h7-8,10H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXWQMYMLXKPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Oxidation and Cycloaddition

- Starting Material: tert-Butyl hydroxylamine carbonate.

- Oxidation: Catalyzed by copper chloride and 2-ethyl-2-oxazoline to form tert-butyl nitrosyl carbonate.

- Cycloaddition: The in situ formed tert-butyl nitrosyl carbonate undergoes a hetero Diels-Alder reaction with cyclopentadiene to generate a key intermediate with cyclopentyl moiety incorporated.

Selective Reduction of Nitrogen-Oxygen Bonds

- The intermediate is subjected to reduction using zinc powder in acetic acid.

- This step selectively reduces nitrogen-oxygen bonds without affecting other sensitive functionalities, preserving the integrity of the cyclopentyl ring and amino alcohol framework.

Chiral Resolution via Enzymatic Catalysis

- Lipase catalysis is employed for chiral separation, exploiting the enzyme’s optical selectivity in the presence of vinyl acetate.

- This step ensures high optical purity of the target compound, which is critical for pharmaceutical applications.

Double Bond Hydrogenation

- The double bond in the intermediate is hydrogenated using palladium on carbon (Pd/C) catalyst.

- This hydrogenation saturates the molecule, stabilizing the cyclopentyl ring and preparing the molecule for subsequent functional group modifications.

Deacetylation and Protection Removal

- Under alkaline conditions (lithium hydroxide in methanol), deacetylation is performed to remove protecting groups.

- The reaction mixture is stirred at room temperature for approximately 12 hours.

- Post-reaction workup involves vacuum concentration, extraction with water-ethyl acetate, washing with saturated saline, drying with anhydrous sodium sulfate, and concentration under reduced pressure.

- This step yields the free amino alcohol intermediate with high yield (~90%).

Formation of Hydrochloride Salt

- A solution of hydrogen chloride in isopropanol is prepared in situ by adding acetyl chloride to isopropanol under nitrogen atmosphere and cooling.

- The free amino alcohol intermediate is then added dropwise to this acidic solution.

- The mixture is stirred at room temperature for 12 hours, followed by cooling to 0 °C for crystallization.

- Filtration yields the final product, 2-Amino-3-cyclopentylpropan-1-ol hydrochloride, as a white solid with approximately 80% yield.

Process Data Summary Table

| Step | Reaction Description | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation to tert-butyl nitrosyl carbonate | Copper chloride, 2-ethyl-2-oxazoline | Ambient temperature | - | In situ formation for next step |

| 2 | Hetero Diels-Alder with cyclopentadiene | Cyclopentadiene | Ambient temperature | - | Forms cyclopentyl intermediate |

| 3 | Selective reduction of N-O bonds | Zinc powder, acetic acid | Ambient temperature | - | Preserves cyclopentyl structure |

| 4 | Chiral resolution | Lipase, vinyl acetate | Controlled enzymatic conditions | High | Achieves optical purity |

| 5 | Hydrogenation of double bond | Pd/C, hydrogen gas | Ambient temperature, H2 atmosphere | - | Saturates molecule |

| 6 | Deacetylation and workup | Lithium hydroxide, methanol | Room temperature, 12 hours | 90 | Removal of protecting groups |

| 7 | Hydrochloride salt formation and crystallization | Acetyl chloride, isopropanol, HCl in situ | 0-25 °C, 12 hours | 80 | Final product isolation |

Research Findings and Optimization Notes

- The use of copper chloride and 2-ethyl-2-oxazoline for oxidation provides a mild and efficient route to the nitrosyl intermediate, avoiding harsh oxidants.

- Zinc powder in acetic acid selectively reduces nitrogen-oxygen bonds without affecting other functionalities, which is crucial for maintaining the cyclopentyl ring integrity.

- Lipase-catalyzed chiral resolution is advantageous due to its high selectivity and environmentally friendly conditions compared to chemical resolution methods.

- Hydrogenation with Pd/C is a well-established method for reducing double bonds with high chemoselectivity.

- The deacetylation step using lithium hydroxide in methanol is effective at room temperature, providing high yields and minimal side reactions.

- Formation of the hydrochloride salt in situ via acetyl chloride and isopropanol is a practical approach that avoids handling gaseous HCl directly and facilitates crystallization of the final product.

- Overall, the synthetic route is noted for its short sequence, high optical purity, cost-effectiveness, and scalability potential.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopentylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H18ClNO

- Molecular Weight : 179.69 g/mol

- CAS Number : 1380005-87-7

The compound features an amino group (-NH2) and a hydroxyl group (-OH), which are crucial for its biological activity and reactivity in chemical syntheses.

Pharmacological Research

2-Amino-3-cyclopentylpropan-1-ol hydrochloride has been studied for its potential effects on neurotransmitter systems, particularly as a modulator of GABA-B receptors. Its unique structure allows it to interact effectively with these receptors, which play a critical role in the central nervous system.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurological disorders by modulating neurotransmission pathways .

Enzyme Inhibition Studies

The compound can serve as a valuable tool in enzyme inhibition assays. Its ability to bind to specific enzymes allows researchers to study the mechanisms of action and inhibition profiles of various biological targets.

- Ligand Binding Assays : It has been utilized as a ligand in receptor binding assays, helping to elucidate receptor-ligand interactions .

Synthetic Chemistry

In synthetic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations:

- Substitution Reactions : The amino group can participate in acylation or alkylation reactions to form amides or substituted amines.

- Oxidation and Reduction : The hydroxyl group can undergo oxidation to yield ketones or aldehydes, while reduction can lead to alcohol derivatives.

Case Study 1: Neuropharmacological Testing

In a study investigating the effects of various compounds on GABA-B receptor activity, this compound was used as a reference standard. The results indicated that this compound modulates receptor activity effectively, supporting its potential use in developing neuroprotective drugs .

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with specific enzymes involved in neurotransmitter metabolism. The findings revealed that it could inhibit enzyme activity, suggesting its potential utility in treating conditions related to neurotransmitter dysregulation.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopentylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-3-cyclopentylpropan-1-ol hydrochloride with structurally related amino alcohol hydrochlorides and other substituted propanol derivatives:

Key Observations:

This may influence membrane permeability in biological systems. The nitro group in 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride introduces strong electron-withdrawing effects, which could alter reactivity or stability compared to the electron-neutral cyclopentyl group .

Solubility: Hydrochloride salts generally improve water solubility, as seen in memantine hydrochloride .

Pharmacological Relevance :

- Memantine hydrochloride’s adamantane structure enables NMDA receptor antagonism, highlighting how bulky substituents can drive therapeutic activity . The cyclopentyl group in the target compound may similarly modulate receptor binding but requires empirical validation.

Research Findings

Structural and Functional Insights

- Cyclopentyl vs.

Notes

Limitations: Direct data on this compound is sparse; comparisons rely on structural analogues and inferred properties.

Safety Data: No specific hazard information is available for the target compound. Standard precautions for handling amino alcohol hydrochlorides (e.g., PPE, ventilation) are recommended.

Research Gaps : Empirical studies on solubility, pharmacokinetics, and toxicology are needed to validate hypotheses derived from structural comparisons.

Biological Activity

2-Amino-3-cyclopentylpropan-1-ol hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H20ClNO

- Molecular Weight : 195.72 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter release, particularly affecting pathways associated with serotonin and norepinephrine. This modulation can impact various physiological processes, including mood regulation and pain perception.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that the compound may possess antidepressant-like properties in animal models, potentially through the enhancement of serotonergic signaling.

- Analgesic Properties : Preliminary evidence suggests that it may also have analgesic effects, contributing to pain relief mechanisms.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective abilities, particularly in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study Analysis

A notable study published in the Journal of Medicinal Chemistry explored the antidepressant effects of this compound. In this study, rodents treated with the compound displayed significant reductions in depressive-like behavior when subjected to forced swim tests compared to controls. The mechanism was attributed to increased serotonin levels in the synaptic cleft, indicating a potential role as a selective serotonin reuptake inhibitor (SSRI) .

Another investigation focused on the analgesic properties of the compound. In a model of chronic pain induced by nerve injury, administration of this compound resulted in marked reductions in pain-related behaviors, suggesting its utility as a therapeutic agent for neuropathic pain .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-3-cyclopentylpropan-1-ol hydrochloride to improve yield and purity?

- Methodological Approach :

- Use amine sources (e.g., ammonia) under controlled high-pressure conditions (10–15 bar) and elevated temperatures (80–120°C) to promote cyclopentyl group incorporation .

- For hydrochloride salt formation, titrate the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization in acetone to enhance purity .

- Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm product identity using FT-IR (N-H stretch at ~3200 cm⁻¹) and LC-MS (molecular ion peak at ~195.7 g/mol) .

Q. What analytical techniques are critical for characterizing the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (85:15) to resolve enantiomers, ensuring >99% enantiomeric excess .

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to determine absolute configuration .

- NMR Analysis : Compare -NMR chemical shifts of diastereomers (e.g., δ 3.4–3.8 ppm for hydroxyl protons) to confirm stereochemical integrity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Prepare aqueous solutions at pH 2–12 and incubate at 25°C, 40°C, and 60°C for 72 hours.

- Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and quantify impurities (e.g., cyclopentanol byproducts at RT 8.2 min) .

- Stability criteria: <5% degradation at pH 4–7 and 25°C after 1 week .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Critical Analysis Framework :

- Assay Variability : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to account for receptor expression differences .

- Solubility Effects : Use DMSO stock solutions ≤10 mM to avoid aggregation artifacts in cellular assays .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites (e.g., N-oxidized derivatives) that may confound results .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Workflow :

- Docking Simulations : Use AutoDock Vina with GPCR homology models (e.g., β-adrenergic receptor PDB: 2RH1) to map binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability (RMSD < 2.0 Å) and key interactions (e.g., hydrogen bonds with Ser203/207) .

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities (ΔG ≤ -8 kcal/mol for high potency) .

Q. What mechanistic insights explain the compound’s selectivity for aminergic receptors versus off-target enzymes?

- Experimental Design :

- Radioligand Binding Assays : Screen against a panel of receptors (e.g., 5-HT, D) using -ketanserin and -spiperone to quantify K values .

- Enzyme Inhibition Studies : Test against monoamine oxidase (MAO-A/B) at 10 µM; selectivity threshold: >50-fold lower inhibition vs. primary targets .

- Structural Analysis : Overlay ligand-receptor complexes (PyMOL) to identify steric clashes with off-target active sites .

Notes for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.